

discovery and history of alpha-linolenic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *9,12,15-Octadecatrienoic acid*

Cat. No.: *B12441735*

[Get Quote](#)

An In-depth Technical Guide on the Discovery and History of Alpha-Linolenic Acid

Abstract

Alpha-linolenic acid (ALA), an omega-3 essential fatty acid, is fundamental to human health, serving as the parent compound for the synthesis of longer-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).^{[1][2][3]} Its discovery and characterization represent a significant narrative in the history of lipid biochemistry, evolving from rudimentary extraction techniques to sophisticated analytical methods. This guide provides a comprehensive overview of the historical milestones, experimental protocols, and metabolic understanding of ALA, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Milestones

The journey to understanding alpha-linolenic acid began in the late 19th century. In 1887, Austrian chemist Karl Hazura first discovered and named "linolenic acid," though he did not distinguish between its isomers.^[4] The definitive isolation of α -linolenic acid in its pure form was achieved independently in 1909 by two groups: Ernst Erdmann and F. Bedford at the University of Halle an der Saale, and Adolf Rollett at the Universität Berlin.^[4]

The concept of "essential" fatty acids was a paradigm shift initiated by George and Mildred Burr in 1929.^{[5][6]} Their research on rats fed fat-free diets demonstrated a deficiency disease that could be cured by dietary fatty acids, establishing linoleic acid as essential.^{[5][6]} Subsequently, the Burrs and their colleagues showed that α -linolenic acid, the omega-3 analog of linoleic acid, was also effective in stimulating weight gain in deficient rats and could not be synthesized by

the body, leading to its classification as an essential fatty acid.[\[5\]](#)[\[7\]](#) These findings were later confirmed by metabolic studies using deuterium labeling, which showed that while saturated and monounsaturated fatty acids were synthesized endogenously, linoleic and linolenic acids were derived exclusively from the diet.[\[5\]](#)

Physicochemical Properties and Quantitative Data

Early characterization of ALA relied on fundamental physicochemical measurements. These initial findings laid the groundwork for understanding its structure and function.

Table 1: Physicochemical Properties of Alpha-Linolenic Acid (C₁₈H₃₀O₂)

Property	Value	Reference
Molar Mass	278.436 g·mol ⁻¹	[4]
Melting Point	-11 °C (12 °F; 262 K)	[4]
Boiling Point	232 °C (450 °F; 505 K) at 17.0 mmHg	[4]
Density	0.9164 g/cm ³	[4]
Structure	all-cis-9,12,15-octadecatrienoic acid	[4]

A critical quantitative measure established during this era was the Iodine Value (IV), which quantifies the degree of unsaturation in a fat or oil.[\[8\]](#)[\[9\]](#) The higher the iodine value, the more double bonds are present.[\[8\]](#)[\[10\]](#) ALA, with its three double bonds, has a significantly higher iodine value than monounsaturated or saturated fatty acids.

Table 2: Comparative Iodine Values of C₁₈ Fatty Acids

Fatty Acid	Structure	Degree of Unsaturation	Theoretical Iodine Value	Typical IV of Oils Rich in the Acid
Stearic Acid	C18:0	Saturated	0	~0 (Animal Fats)
Oleic Acid	C18:1 (n-9)	Monounsaturated	90	~80 (Olive Oil) ^[9]
Linoleic Acid	C18:2 (n-6)	Polyunsaturated	181	~130 (Soybean Oil) ^[9]
α-Linolenic Acid	C18:3 (n-3)	Polyunsaturated	274	>150 (Linseed Oil) ^[8]

Early Experimental Protocols

Prior to the advent of gas-liquid chromatography (GLC) in the 1950s, the isolation and analysis of fatty acids were laborious processes requiring a combination of chemical and physical separation techniques.^{[11][12]}

Saponification and Fatty Acid Liberation

The first step involved the hydrolysis of triglycerides from a source oil, such as linseed or perilla oil.^{[12][13]}

- Objective: To break the ester bonds of the triglyceride, liberating free fatty acids and glycerol.
- Methodology:
 - The oil sample (e.g., 100g) was refluxed with an excess of alcoholic alkali solution (e.g., potassium hydroxide in ethanol).^[12]
 - Saponification was carried out by heating the mixture, often for several hours, until the reaction was complete.^[13]
 - After cooling, the mixture was diluted with water and acidified with a strong mineral acid (e.g., sulfuric or hydrochloric acid) to protonate the fatty acid salts, causing the free fatty acids to separate from the aqueous layer.

- The fatty acid layer was then extracted using an organic solvent like diethyl ether or petroleum ether. The solvent was subsequently evaporated to yield a mixture of crude fatty acids.

Separation by Lead Salt Crystallization

This classical method, extensively used by researchers like T.P. Hilditch, exploited the differential solubility of the lead salts of saturated and unsaturated fatty acids in alcohol.[\[12\]](#)

- Objective: To achieve a bulk separation of saturated from unsaturated fatty acids.
- Methodology:
 - The mixed free fatty acids were dissolved in warm ethanol.
 - A solution of lead acetate in aqueous ethanol was added, causing the lead salts of all fatty acids to precipitate.
 - The mixture was then cooled. The lead salts of saturated fatty acids (e.g., palmitate, stearate) are significantly less soluble in cold ethanol than the lead salts of unsaturated fatty acids (oleate, linoleate, linolenate).
 - The precipitated lead salts of saturated acids were removed by filtration.
 - The filtrate, containing the soluble lead salts of the unsaturated acids, was then acidified to regenerate the free unsaturated fatty acids, which were subsequently extracted.

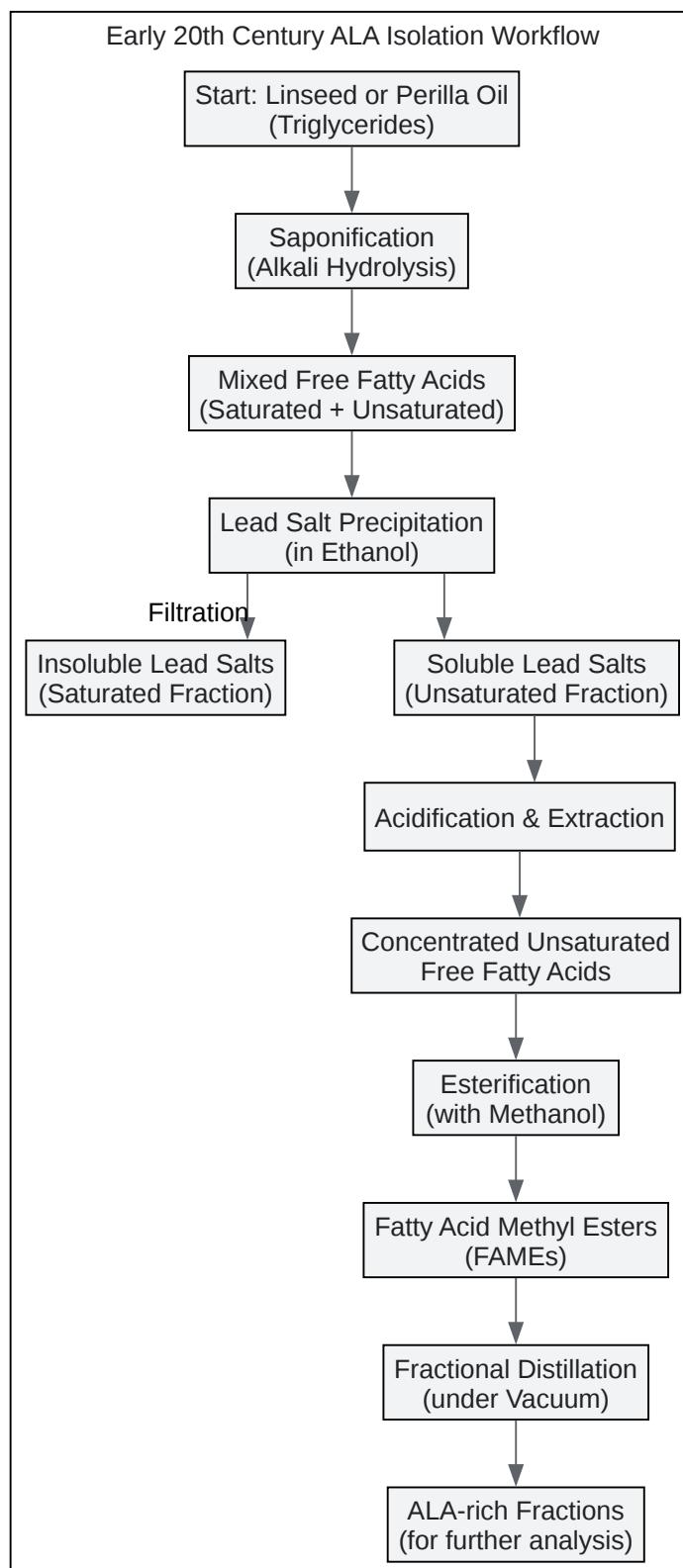
Fractional Distillation of Methyl Esters

To separate the unsaturated fatty acids from each other based on chain length and, to a lesser extent, degree of unsaturation, they were first converted to methyl esters to increase their volatility.[\[12\]](#)

- Objective: To separate fatty acid methyl esters (FAMEs) by their boiling points.
- Methodology:

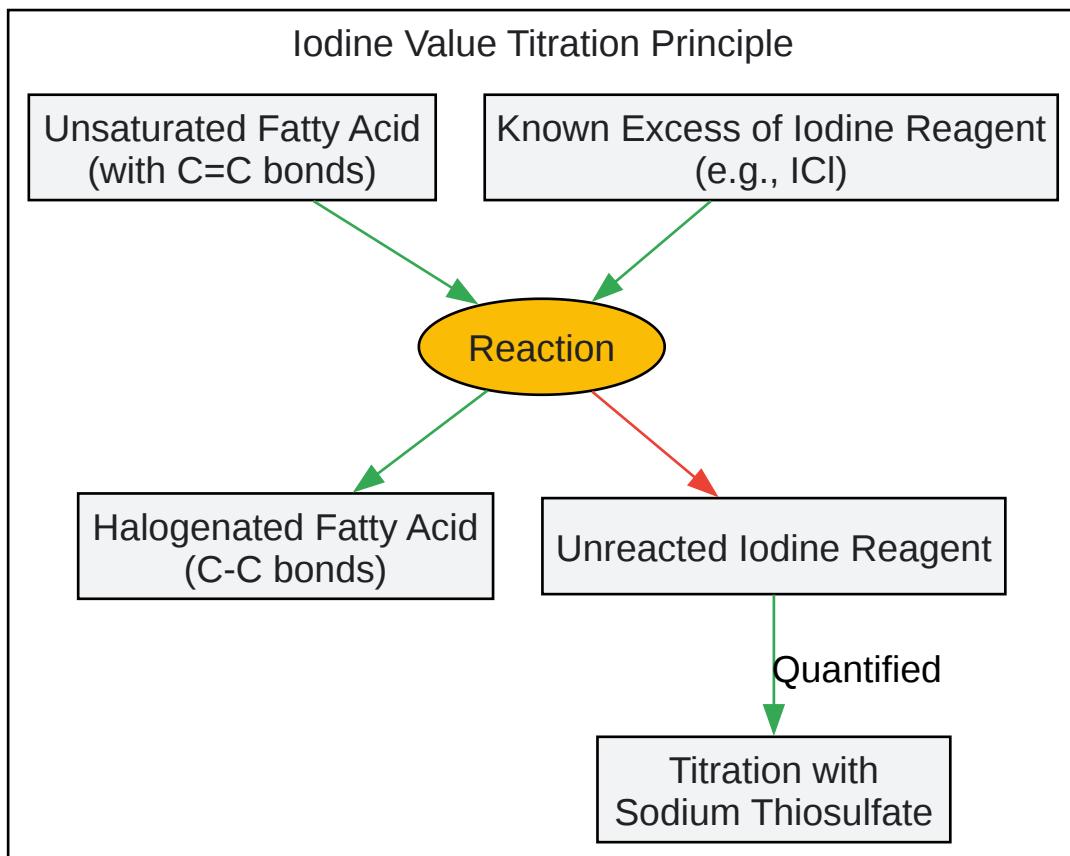
- The unsaturated fatty acid fraction was esterified by refluxing with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
- The resulting mixture of FAMEs was subjected to fractional distillation under high vacuum to prevent oxidation of the double bonds.[\[12\]](#)
- Multiple fractions were collected at different temperature ranges. Each fraction was then analyzed for its average unsaturation using methods like iodine value determination.

Iodine Value Determination (Wijs Method)


This was the primary quantitative method for assessing the degree of unsaturation.[\[8\]](#)

- Objective: To measure the total number of double bonds in a fatty acid sample.
- Methodology:
 - A precisely weighed amount of the fatty acid (or ester) sample was dissolved in a non-polar solvent like carbon tetrachloride.
 - A known excess of Wijs solution (iodine monochloride, ICl, in glacial acetic acid) was added. The flask was sealed and kept in the dark to allow the ICl to react completely with the C=C double bonds.
 - After the reaction period (e.g., 30-60 minutes), a solution of potassium iodide (KI) was added. The excess, unreacted ICl reacts with KI to liberate free iodine (I₂).
 - The liberated iodine was then immediately titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using a starch solution as an endpoint indicator (the blue-black color disappears at the endpoint).
 - A "blank" titration without the fatty acid sample was also performed. The difference between the blank and the sample titration volumes was used to calculate the amount of iodine consumed by the sample.
 - The iodine value was expressed as grams of iodine consumed per 100 grams of the sample.[\[8\]](#)

Visualization of Workflows and Pathways


Historical Experimental Workflow

The following diagram illustrates the multi-step process used by early 20th-century chemists to isolate and concentrate α -linolenic acid from natural oils.

[Click to download full resolution via product page](#)*A flowchart of the historical protocol for ALA isolation.*

Principle of Iodine Value Determination

This diagram outlines the chemical logic behind quantifying unsaturation using iodine.

[Click to download full resolution via product page](#)

The principle of measuring unsaturation via iodometry.

Elucidation of Metabolic Pathways

Modern biochemistry has revealed that ALA's essentiality is rooted in its role as the ultimate precursor for longer-chain omega-3 fatty acids. Humans lack the Δ -12 and Δ -15 desaturase enzymes necessary to synthesize ALA from oleic acid or stearic acid, making dietary intake mandatory.^[4] Once consumed, ALA enters a metabolic cascade involving a series of desaturation and elongation enzymes, which are also used by the omega-6 fatty acid pathway, leading to competition between the two.^[14]

ALA Metabolic Conversion Pathway

The conversion of ALA to EPA and DHA is a rate-limited process in humans.

The enzymatic conversion of ALA to EPA and DHA.

Conclusion

The history of alpha-linolenic acid is a compelling story of scientific progress, from its initial discovery and isolation using classical chemical techniques to the modern understanding of its essential role in human metabolism. The meticulous and often arduous experimental work of early lipid chemists provided the foundational quantitative data and purification protocols that paved the way for future discoveries. Today, ALA is recognized not only as an essential nutrient but also as a key player in cardiovascular health, inflammation modulation, and neurological function.[14][15][16] This historical perspective provides invaluable context for contemporary researchers and professionals working to harness the therapeutic potential of this fundamental omega-3 fatty acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dietary alpha-linolenic acid and health-related outcomes: a metabolic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Linolenic acid supplementation and conversion to n-3 long-chain polyunsaturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flaxresearch.com [flaxresearch.com]
- 4. α-Linolenic acid - Wikipedia [en.wikipedia.org]
- 5. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emergence of omega-3 fatty acids in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine value - Wikipedia [en.wikipedia.org]
- 9. Iodine value | Definition, Procedure, Units, Values, & Facts | Britannica [britannica.com]

- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fatty acid analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. aocs.org [aocs.org]
- 13. CN1162009A - Separation extraction of alpha-linolenic acid from linseed oil - Google Patents [patents.google.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery and history of alpha-linolenic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12441735#discovery-and-history-of-alpha-linolenic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com